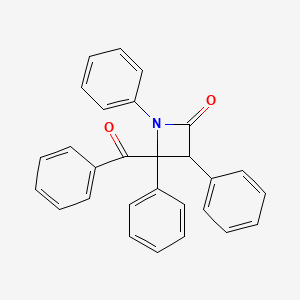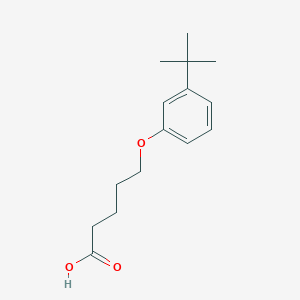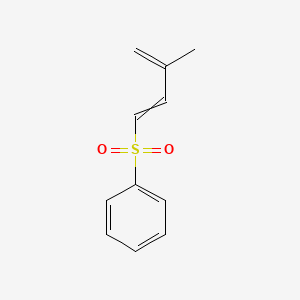
(3-Methylbuta-1,3-diene-1-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylbuta-1,3-diene-1-sulfonyl)benzene is a chemical compound that features a benzene ring substituted with a sulfonyl group and a 3-methylbuta-1,3-diene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbuta-1,3-diene-1-sulfonyl)benzene typically involves the reaction of benzene with a sulfonyl chloride derivative in the presence of a base. One common method is the Friedel-Crafts sulfonylation, where benzene reacts with 3-methylbuta-1,3-diene-1-sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems ensures consistent production quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methylbuta-1,3-diene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Addition Reactions: The diene moiety can undergo 1,2- and 1,4-addition reactions with electrophiles, such as hydrogen halides (HBr, HCl) and halogens (Br2, Cl2).
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfinyl or sulfhydryl group under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Addition Reactions: Hydrogen halides (HBr, HCl) and halogens (Br2, Cl2) under controlled temperatures to favor either kinetic or thermodynamic products.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products
Electrophilic Substitution: Products include nitro, bromo, and sulfonyl derivatives of this compound.
Addition Reactions: 1,2- and 1,4-addition products depending on the reaction conditions.
Oxidation and Reduction: Sulfinyl and sulfhydryl derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Methylbuta-1,3-diene-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3-Methylbuta-1,3-diene-1-sulfonyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. The diene moiety can participate in conjugated addition reactions, forming stable adducts with electrophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Butadiene, 3-methyl-: A similar diene compound with different substitution patterns.
3-Methyl-1,2-butadiene: Another diene with a different arrangement of double bonds.
3,3-Dimethylallene: A related compound with a different substitution on the diene moiety.
Uniqueness
(3-Methylbuta-1,3-diene-1-sulfonyl)benzene is unique due to the presence of both a sulfonyl group and a conjugated diene system
Eigenschaften
CAS-Nummer |
80283-59-6 |
|---|---|
Molekularformel |
C11H12O2S |
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
3-methylbuta-1,3-dienylsulfonylbenzene |
InChI |
InChI=1S/C11H12O2S/c1-10(2)8-9-14(12,13)11-6-4-3-5-7-11/h3-9H,1H2,2H3 |
InChI-Schlüssel |
GGNCVHVNQVXNKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C=CS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


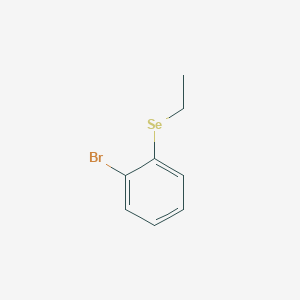
![(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14421054.png)

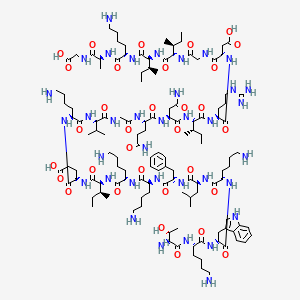
![2-(azepan-1-ium-1-yl)ethyl N-[2-(pentoxymethyl)phenyl]carbamate;chloride](/img/structure/B14421078.png)
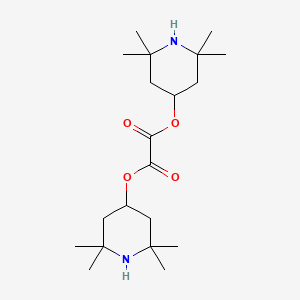
![4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol](/img/structure/B14421087.png)

phosphanium bromide](/img/structure/B14421102.png)
![3,6-Dihydro-11H-11lambda~6~-pyrrolo[2,3-c]phenothiazine-11,11-dione](/img/structure/B14421115.png)
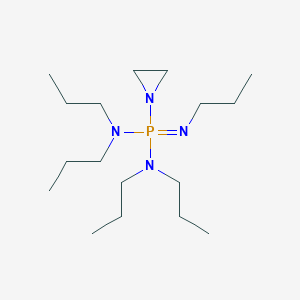
![1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B14421117.png)
